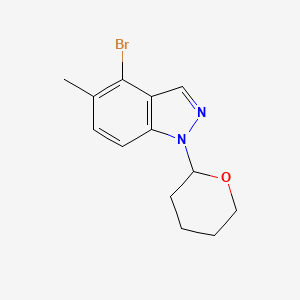

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylindazole and tetrahydro-2H-pyran-2-yl bromide.

Bromination: The bromination of 5-methylindazole is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Substitution Reaction: The brominated intermediate is then subjected to a substitution reaction with tetrahydro-2H-pyran-2-yl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Potassium carbonate (K2CO3) in anhydrous acetone.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific biological pathways.

Biological Research: It is used as a tool compound in biological assays to study its effects on cellular processes and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group may influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions, leading to changes in cellular signaling and function.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-indazole: This compound has a trifluoromethyl group instead of a hydrogen atom, which may alter its chemical and biological properties.

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of an indazole ring, which may affect its reactivity and applications.

Uniqueness

The uniqueness of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the tetrahydro-2H-pyran-2-yl group makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS No. 1926172-50-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrN2O |

| Molecular Weight | 295.17 g/mol |

| Density | 1.55 g/cm³ |

| Boiling Point | 419.1 °C |

| Flash Point | 207.3 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis.

Potential Targets

- EGFR (Epidermal Growth Factor Receptor) : Preliminary data indicate that modifications in the indazole structure can enhance binding affinity to EGFR, a common target in cancer therapy.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Similar to EGFR, VEGFR plays a crucial role in angiogenesis, and compounds targeting this receptor can potentially inhibit tumor growth.

In vitro Studies

Research has shown that derivatives of indazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have reported IC50 values ranging from nanomolar to micromolar concentrations against different cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-5-methyl indazole | A549 (lung cancer) | 5.89 |

| 4-Bromo derivative | HepG2 (liver cancer) | 4.62 |

| Related indazole compound | MCF-7 (breast cancer) | 15 nM |

These findings suggest that structural modifications can significantly impact the biological efficacy of indazole derivatives.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of several indazole derivatives, including those similar to this compound. The study highlighted that compounds with a tetrahydropyran moiety exhibited enhanced solubility and bioavailability, leading to improved anticancer activity compared to their counterparts without this modification .

Safety Profile

The safety profile of this compound indicates potential hazards:

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

Propiedades

IUPAC Name |

4-bromo-5-methyl-1-(oxan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-9-5-6-11-10(13(9)14)8-15-16(11)12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBLJMHBINRKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.